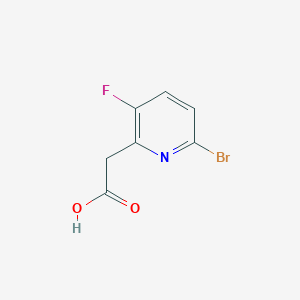
2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4N+F−) in a solvent like dimethylformamide (DMF) at room temperature . This reaction results in the formation of 2-fluoro-3-bromopyridine, which can then be further functionalized to obtain the desired acetic acid derivative.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Fluorinating Agents: Tetrabutylammonium fluoride (Bu4N+F−)
Solvents: Dimethylformamide (DMF)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a wide range of functionalized pyridines .
Applications De Recherche Scientifique
2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid is largely determined by its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid
- 2-(6-Bromo-2-fluoropyridin-3-yl)acetic acid
- 2-(6-Bromopyridin-2-yl)acetic acid
Uniqueness
2-(6-Bromo-3-fluoropyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other similar compounds. The combination of bromine and fluorine atoms in this particular arrangement can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C7H5BrFNO2 |
|---|---|
Poids moléculaire |
234.02 g/mol |
Nom IUPAC |
2-(6-bromo-3-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-2-1-4(9)5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
Clé InChI |
IDXTVPSYFYFETR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


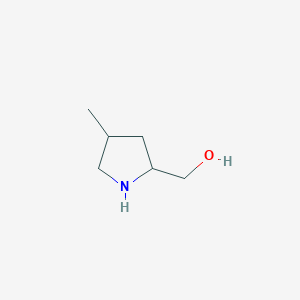

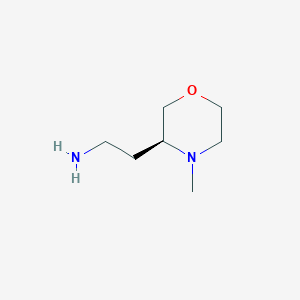

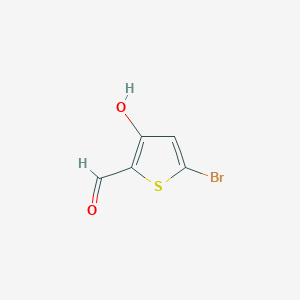
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

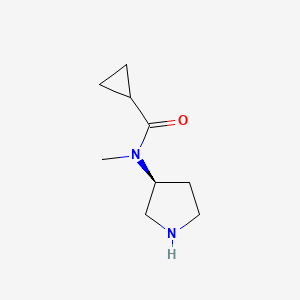
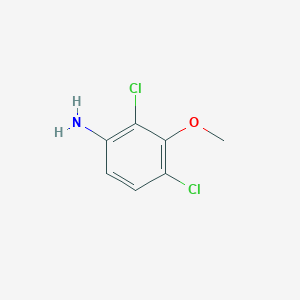
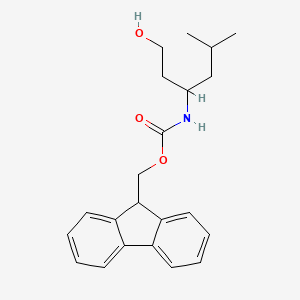
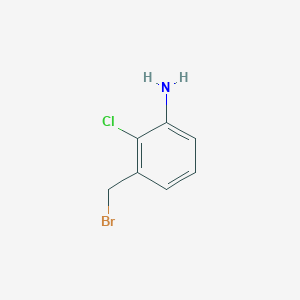
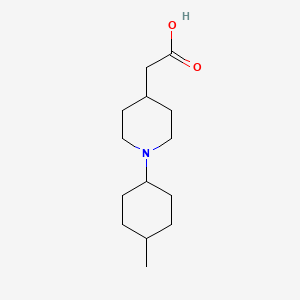
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
